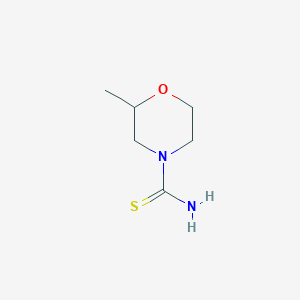![molecular formula C15H12Cl3NO3S B2520989 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 338395-18-9](/img/structure/B2520989.png)
2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C15H12Cl3NO3S and its molecular weight is 392.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Activity and Chemical Reactions
Catalytic Oxidation of Alcohols 2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-(2,4-dichlorobenzyl)oxime can participate in catalytic reactions, as demonstrated by the use of similar sulfoxides in the oxidation of alcohols. Oxo-rhenium complexes, using bis(4-chlorophenyl) sulfoxide as an oxidant, effectively oxidize primary and secondary alcohols to their corresponding aldehydes and ketones without further oxidation to acids. This showcases the selective oxidation capabilities of sulfoxide-based catalysts in organic synthesis (Sousa et al., 2013).
Oxidation and Chemiluminescence of Dioxetanes The compound has potential applications in the synthesis and oxidative transformation of organic molecules. For instance, sulfanyl-substituted bicyclic dioxetanes undergo oxidation to form sulfinyl and sulfonyl derivatives, exhibiting chemiluminescence properties. This indicates potential applications in the field of chemical sensors or probes based on luminescence (Watanabe et al., 2010).
Molecular Docking and Computational Studies The compound's derivatives have been studied for interaction with biological enzymes through molecular docking. For instance, acetone O-((2,5-dichlorophenyl)sulfonyl) oxime has been assessed for its affinity with cholinesterase enzymes, demonstrating the potential of such compounds in medicinal chemistry for enzyme inhibition or modulation (Korkmaz et al., 2022).
Chemical Synthesis and Structural Analysis
Reactivity and Derivatization this compound can undergo various chemical transformations, indicating its utility in synthetic chemistry. For example, benzophenone O-vinyloxime, a related compound, demonstrates reactivity with various reagents, forming different derivatives. This reactivity can be leveraged in the synthesis of novel compounds for various applications (Zaitsev et al., 2003).
Complexation with Metal Salts Derivatives of the compound show the ability to complex with metal salts, such as nickel salts. This property is vital in the synthesis of complex polyesters, polypyrroles, and other materials, highlighting the compound's role in materials science and inorganic chemistry (Musaev et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-N-[(2,4-dichlorophenyl)methoxy]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO3S/c16-12-3-5-14(6-4-12)23(20,21)8-7-19-22-10-11-1-2-13(17)9-15(11)18/h1-7,9H,8,10H2/b19-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQKKUUTHPQGDW-FBCYGCLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2520906.png)
![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/no-structure.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpiperidine-1-carboxamide](/img/structure/B2520910.png)
![tert-butyl 4-[1-(3-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydro-5-quinazolinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2520911.png)

![2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B2520913.png)
![4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2520917.png)
![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2520918.png)
![5-fluoro-4-(4-methoxyphenyl)-6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B2520919.png)



![1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2520927.png)

